molecular formula C9H9F2N3 B576260 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine CAS No. 193534-41-7

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine

Cat. No.: B576260
CAS No.: 193534-41-7
M. Wt: 197.189
InChI Key: SYCKZYIBSSTNMQ-UHFFFAOYSA-N
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Description

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine is a benzimidazole derivative characterized by a 5,6-difluoro-substituted aromatic core and an N-methylmethanamine side chain. The N-methylmethanamine substituent contributes to its solubility and pharmacokinetic profile, balancing lipophilicity and polarity .

Properties

IUPAC Name

1-(5,6-difluoro-1H-benzimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c1-12-4-9-13-7-2-5(10)6(11)3-8(7)14-9/h2-3,12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKZYIBSSTNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine typically involves the cyclization of an aromatic aldehyde with o-phenylenediamine in the presence of suitable catalysts and solvents. One common method involves the use of N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and green chemistry principles can optimize the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine group undergoes N-alkylation with alkyl halides. A representative example involves methylation under basic conditions:

  • Reagents : Methyl iodide, sodium hydride (NaH)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions : Room temperature, inert atmosphere

  • Product : N,N-dimethyl derivative

  • Mechanism : Deprotonation of the amine by NaH followed by nucleophilic substitution .

Table 1: N-Alkylation Conditions and Outcomes

Alkylating AgentBaseSolventTemperatureYieldReference
Methyl iodideNaHDMSORT67%
Benzyl chlorideNaHDMART45%

Acylation Reactions

The amine group reacts with acyl chlorides to form amides:

  • Reagents : Acetyl chloride, triethylamine

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to RT, 12 hours

  • Product : N-acetylated derivative .

Key Data :

  • IR spectroscopy confirms C=O stretch at 1,620 cm⁻¹ post-acylation .

  • Reaction efficiency depends on steric hindrance from the benzimidazole ring .

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Forms 5,6-difluorobenzimidazole-2-carboxylic acid.

  • Basic Hydrolysis : Yields 5,6-difluorobenzimidazole via deamination.

Table 2: Hydrolysis Conditions

ConditionReagentsProductReference
1M HCl, refluxH₂O, HClCarboxylic acid derivative
1M NaOH, 80°CNaOH, H₂O5,6-Difluorobenzimidazole

Substitution Reactions

The fluorine atoms at positions 5 and 6 participate in nucleophilic aromatic substitution (NAS):

  • Reagents : Amines (e.g., piperidine), K₂CO₃

  • Solvent : DMF, 100°C

  • Product : 5,6-Disubstituted benzimidazole derivatives .

Mechanistic Insight :

  • Fluorine’s electronegativity activates the ring for NAS, particularly at positions 5 and 6 .

  • Steric effects from the N-methylmethanamine group influence regioselectivity .

Oxidation and Reduction

  • Oxidation :

    • Reagent : Hydrogen peroxide (H₂O₂) in acetic acid

    • Product : N-oxide derivative.

  • Reduction :

    • Reagent : Lithium aluminum hydride (LiAlH₄) in THF

    • Product : Secondary amine via reduction of imine intermediates.

Table 3: Redox Reactions

ReactionReagentConditionsProductReference
OxidationH₂O₂, AcOH50°C, 2hBenzimidazole N-oxide
ReductionLiAlH₄, THFReflux, 4hReduced imine derivative

Coordination Chemistry

The benzimidazole nitrogen atoms act as ligands for metal ions:

  • Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures .

  • Applications : Potential use in catalytic systems or metallodrugs .

Key Finding :

  • X-ray crystallography confirms a bidentate binding mode via N1 and N3 atoms .

Photochemical Reactivity

UV irradiation induces dimerization:

  • Conditions : 254 nm UV light, methanol solvent

  • Product : Cyclobutane-linked dimer .

  • Mechanism : [2+2] photocycloaddition facilitated by π-π stacking of benzimidazole rings .

Comparative Reactivity with Analogues

Table 4: Reactivity Comparison

CompoundN-Alkylation EfficiencyNAS Reactivity
1-(5,6-Difluoro-benzimidazolyl)-N-methylmethanamineHighModerate
5,6-Dichloro-benzimidazole derivativeModerateHigh
Non-fluorinated benzimidazoleLowLow
  • Fluorine substituents enhance electrophilic substitution but reduce N-alkylation yields compared to chloro analogues .

Stability Under Synthetic Conditions

  • pH Sensitivity : Stable in neutral conditions but degrades rapidly at pH < 3 or > 10.

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of benzimidazole derivatives as Indolamine 2,3-dioxygenase-1 (IDO1) inhibitors, which are crucial in cancer immunotherapy. For instance, compounds containing the difluorobenzimidazole structure have shown promising antitumor activity by modulating immune responses and inhibiting tumor growth. A notable study indicated that derivatives with enhanced metabolic stability exhibited significant cellular activity against various cancer cell lines, including HeLa and M109 cells .

Antimicrobial Properties

Benzimidazole derivatives have been extensively researched for their antimicrobial activities. Compounds similar to 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine have demonstrated effectiveness against both bacterial and fungal strains. A systematic review reported that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of benzimidazole derivatives. Compounds derived from this class have been shown to inhibit key inflammatory mediators such as COX enzymes and cytokines. For example, specific derivatives demonstrated over 70% inhibition of inflammation in experimental models compared to standard anti-inflammatory drugs like diclofenac .

Data Table: Summary of Biological Activities

Activity Compound Reference IC50/MIC Values
Antitumor6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline)Zhang et al., 2021IC50 = 0.0030 µM
AntimicrobialVarious benzimidazole derivativesDesai et al., 2018MIC = 4 µg/ml
Anti-inflammatoryN-benzimidazol-1-yl methyl-benzamide derivativesSharma et al., 2017% Inhibition = 92.7%

Case Study 1: Antitumor Efficacy

In a study published by Zhang et al., the synthesis and evaluation of several benzimidazole analogues were conducted to assess their IDO1 inhibitory activity. The results indicated that specific analogues with difluoro substitutions had enhanced antitumor effects compared to their non-fluorinated counterparts, suggesting that fluorination may play a critical role in increasing biological activity .

Case Study 2: Antimicrobial Screening

A comprehensive screening of benzimidazole derivatives was performed by Desai et al., where various compounds were tested against a panel of bacterial and fungal strains. The results showed that certain difluorobenzimidazole derivatives had potent antimicrobial activity, outperforming traditional antibiotics in terms of efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features
1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine 5,6-F₂, N-methylmethanamine Not Reported Not Reported Enhanced electron-withdrawing effects from F; moderate polarity
4-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)aniline (5b) 5,6-F₂, aniline 246–247 87 High crystallinity due to planar aniline group
N-Methyl-1-(5-methyl-1H-benzo[d]imidazol-2-yl)methanamine 5-CH₃, N-methylmethanamine Not Reported Not Reported Electron-donating CH₃ reduces metabolic stability
(1H-Benzo[d]imidazol-2-yl)(cyclohexyl)methanamine Cyclohexyl, NH₂ Not Reported Not Reported Bulky cyclohexyl group increases lipophilicity

Key Observations :

  • Fluorine vs.
  • Aniline vs. N-Methylmethanamine : The aniline derivative (5b) exhibits higher crystallinity (melting point >240°C) due to hydrogen bonding, whereas the N-methylmethanamine group in the target compound likely reduces intermolecular interactions, enhancing solubility.

Biological Activity

1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and case studies.

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C9H9F2N3
  • Molecular Weight : 199.19 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. A significant focus has been on its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli3.9 µg/mL
Mycobacterium smegmatis7.8 µg/mL
Candida albicans3.9 µg/mL

The compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Anticancer Activity

The benzimidazole scaffold has been associated with anticancer activity through various mechanisms, including the inhibition of indoleamine 2,3-dioxygenase (IDO1), which plays a role in tumor immune evasion.

Case Study: IDO1 Inhibition
A study showed that derivatives of this compound exhibit low IC50 values against IDO1 in cancer cell lines, indicating strong potential for use in cancer therapy:

  • IC50 against HeLa cells : 0.0030 µM
  • Binding affinity (Kd) : 0.36 µM

This suggests that modifications to the benzimidazole structure can enhance its anticancer efficacy .

Neuropharmacological Effects

The compound's interaction with GABA-A receptors has been investigated as a potential therapeutic avenue for neurological disorders. It has been shown to act as a positive allosteric modulator (PAM) at specific receptor subtypes.

Table 2: GABA-A Receptor Modulation

Receptor SubtypeModulatory Effect
α1β2γ2Positive Allosteric Modulation
α2β3γ2No significant effect

These findings indicate that the compound may provide a novel approach to treating anxiety and other neurological conditions by modulating GABAergic signaling .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound targets enzymes critical for microbial survival and tumor growth.
  • Biofilm Disruption : It inhibits biofilm formation in bacterial cultures, enhancing its antimicrobial efficacy .
  • Receptor Modulation : By interacting with GABA-A receptors, it alters neurotransmitter dynamics, which could be beneficial for treating mood disorders .

Q & A

Q. What are the standard synthetic routes for 1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with appropriate carbonyl precursors under reflux conditions. For example, fluorinated benzimidazole cores are synthesized by reacting 5,6-difluoro-1H-benzimidazole intermediates with methylamine derivatives in the presence of ammonia and sodium hydroxide, followed by recrystallization . Key parameters include:
  • Reaction time : Extended reflux (5+ hours) ensures complete cyclization .
  • pH control : Alkaline conditions (maintained via NaOH) stabilize intermediates .
  • Purification : Ice-cold water washing and charcoal-assisted recrystallization improve purity .
    Yields vary based on substituent reactivity; electron-withdrawing groups (e.g., fluorine) may slow condensation but enhance stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming substituent positions and fluorination effects. For instance, 5,6-difluoro substitution splits aromatic proton signals into distinct doublets (e.g., δ 7.35–7.12 ppm in MeOH-d4) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at 394.2125 for related derivatives) .
  • FTIR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for benzimidazole) .
  • Melting Point Analysis : Decomposition temperatures (noted in some derivatives) indicate thermal stability .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer :
  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC50 determination) .
  • Antimicrobial testing : Agar diffusion or microdilution assays for bacterial/fungal strains .
  • Enzyme inhibition : EGFR or kinase inhibition studies via molecular docking and enzymatic activity assays .
  • Parasite viability assays : For antimalarial potential, % inhibition of Plasmodium cultures is quantified .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking optimize its structure for target interactions?

  • Methodological Answer :
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps influenced by fluorination) and guide substituent modifications to enhance binding .
  • Molecular docking : Screens against targets like EGFR (PDB: 1M17) to prioritize derivatives with high binding affinity. For example, benzimidazole derivatives with fluoro groups show improved hydrophobic interactions in kinase pockets .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity early in design .

Q. What strategies resolve contradictions in synthetic yields or spectroscopic data across studies?

  • Methodological Answer :
  • Yield discrepancies : Optimize catalyst systems (e.g., Ru complexes for oxidation steps improve scalability ) or adjust stoichiometry of amine precursors .
  • NMR inconsistencies : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to resolve splitting patterns. For example, fluorine atoms cause distinct coupling in aromatic regions .
  • Purity challenges : Combine TLC (chloroform:methanol, 6:1) with HPLC to track byproducts .

Q. How does fluorination at 5,6 positions affect electronic properties and bioactivity?

  • Methodological Answer :
  • Electronic effects : Fluorine’s electronegativity lowers HOMO energy, enhancing oxidative stability and altering charge distribution in the benzimidazole ring .
  • Bioactivity : 5,6-difluoro derivatives exhibit improved antimalarial activity (e.g., 34% yield in Mannich base derivatives ) due to increased membrane permeability and target affinity.
  • Spectroscopic impact : Fluorine atoms deshield adjacent protons, causing downfield shifts in NMR .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Catalyst efficiency : Transition from small-scale reflux to flow chemistry with immobilized catalysts (e.g., Ru-based systems for gram-scale oxidation ).
  • Purification : Replace recrystallization with column chromatography for higher throughput .
  • Byproduct management : Monitor intermediates via LC-MS to identify and suppress side reactions (e.g., over-alkylation) .

Q. How is this compound utilized in materials science, such as OLEDs or corrosion inhibition?

  • Methodological Answer :
  • OLEDs : While not directly studied, analogous benzimidazole derivatives with pyrene substituents show strong fluorescence (λem ~450 nm) due to extended conjugation, suggesting potential optoelectronic applications .
  • Corrosion inhibition : Benzimidazole derivatives adsorb onto metal surfaces via N-H and π-electron interactions, forming protective layers. Electrochemical impedance spectroscopy (EIS) quantifies inhibition efficiency .

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